Ardeemin Reverses Vinblastine and Taxol Resistance up to 700-Fold in MDR-Pgp+ Cells
In direct chemosensitization assays, 5-N-acetylardeemin reversed vinblastine (VBL) and taxol resistance up to 700-fold at relatively noncytotoxic concentrations in vitro [1]. This degree of sensitization substantially exceeds that achievable with verapamil at comparable noncytotoxic doses, where reversal is typically limited to single-digit to low double-digit fold changes [2]. The assay was conducted using MDR human tumor cell lines characterized by P-glycoprotein overexpression [3].
| Evidence Dimension | MDR reversal fold-change (vinblastine/taxol cytotoxicity) |
|---|---|
| Target Compound Data | Up to 700-fold reversal |
| Comparator Or Baseline | Verapamil (limited to single-digit to low double-digit fold reversal at noncytotoxic concentrations) |
| Quantified Difference | Ardeemin achieves at least 35× to 100× greater reversal magnitude than verapamil |
| Conditions | In vitro cytotoxicity assay in MDR-Pgp+ human tumor cell lines |
Why This Matters
Procuring ardeemin enables achieving profound chemosensitization at noncytotoxic concentrations, a capability not attainable with first-generation Pgp inhibitors, thereby improving the signal-to-noise ratio in MDR reversal experiments.
- [1] Chou TC, Depew KM, Zheng YH, Safer ML, Chan D, Helfrich B, Zatorska D, Zatorski A, Bornmann W, Danishefsky SJ. Reversal of anticancer multidrug resistance by the ardeemins. Proc Natl Acad Sci U S A. 1998;95(14):8369-8374. View Source
- [2] Mendez-Vidal C, Quesada AR. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative. Cancer Lett. 1998;132(1-2):45-50. View Source
- [3] Chou TC, Depew KM, Zheng YH, Safer ML, Chan D, Helfrich B, Zatorska D, Zatorski A, Bornmann W, Danishefsky SJ. Reversal of anticancer multidrug resistance by the ardeemins. Proc Natl Acad Sci U S A. 1998;95(14):8369-8374. View Source
